molecular formula C13H10BrF B1321693 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl CAS No. 83169-84-0

3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl

Cat. No.: B1321693
CAS No.: 83169-84-0
M. Wt: 265.12 g/mol
InChI Key: NLANNLYVBVMHDS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound features a bromomethyl group and a fluoro substituent on the biphenyl structure, making it a valuable intermediate in organic synthesis and various chemical reactions.

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of 3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl typically starts with the bromination of 3-methyl-3’-fluoro-1,1’-biphenyl.

Industrial Production Methods: Industrial production of 3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl involves large-scale bromination and fluorination processes, often optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these reactions.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl involves its reactivity as an electrophile in substitution reactions and as a coupling partner in cross-coupling reactions. The bromomethyl group acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The fluoro substituent can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl is unique due to the specific positioning of the bromomethyl and fluoro groups, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in selective organic transformations and the synthesis of complex molecules .

Properties

IUPAC Name

1-(bromomethyl)-3-(3-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLANNLYVBVMHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604868
Record name 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83169-84-0
Record name 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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